

# AP1903: A Technical Guide to the Chemical Inducer of Dimerization

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## Compound of Interest

Compound Name:	Rimiducid
CAS No.:	195514-63-7
Cat. No.:	B1665582

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AP1903, also known as **rimiducid**, is a synthetic homodimerizer that serves as a key component in chemically induced dimerization (CID) systems. These systems provide temporal and spatial control over cellular processes by using a small molecule to induce the association of two engineered proteins. AP1903 has gained significant attention in the field of cell therapy, particularly as a "safety switch" to eliminate genetically modified cells in vivo.

## Chemical Structure and Properties

AP1903 is a small, bio-inert molecule designed to have high affinity and selectivity for a mutated version of the human FK506-binding protein (FKBP), specifically the F36V variant (FKBP12-F36V). This specificity allows it to act with minimal interference with endogenous cellular components.

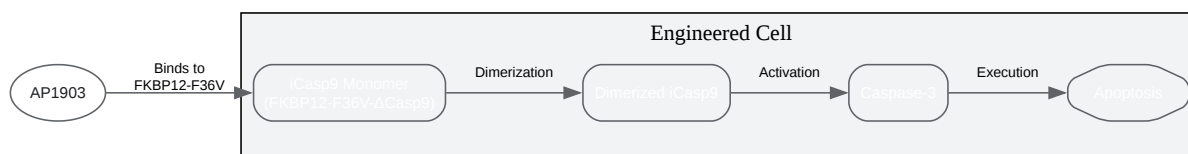
Property	Value
Synonyms	Rimiducid
Mechanism of Action	Dimerizer of FKBP domains

## Mechanism of Action: The iCasp9 Suicide Switch

The most prominent application of AP1903 is in the inducible caspase-9 (iCasp9) suicide gene system. This system is engineered into therapeutic cells, such as CAR-T cells, to provide a method for their rapid elimination in case of adverse events.

The core of the iCasp9 system is a fusion protein composed of the human caspase-9 protein, with its native caspase activation and recruitment domain (CARD) removed, linked to the FKBP12-F36V drug-binding domain. In the absence of AP1903, the iCasp9 fusion protein remains an inactive monomer.

Upon administration, AP1903 binds to the FKBP12-F36V domains of two iCasp9 fusion proteins, inducing their dimerization.[1] This forced proximity mimics the natural activation mechanism of caspase-9, leading to its auto-cleavage and the initiation of the apoptotic cascade. Activated caspase-9 then proceeds to activate downstream effector caspases, such as caspase-3, culminating in the programmed cell death of the engineered cell.[1][2] This process is rapid, with significant elimination of target cells observed within 30 minutes of AP1903 administration in clinical settings.[3]



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AP1903-induced iCasp9 signaling pathway.

## Quantitative Data

The potency of AP1903 in inducing apoptosis in cells expressing the iCasp9 system has been quantified in various studies. The following table summarizes key in vitro and in vivo efficacy data.

Parameter	Cell Type/Model	Value	Reference
EC50	HT1080 cells expressing a dimerizer-dependent Fas construct	≈0.1 nM	[4]
IC50	HT1080 cells expressing a dimerizer-dependent Fas construct	≈0.2 nM	
Effective Dose	In vivo, dose-dependent decrease in serum human GH levels	Half-maximal effective dose of 0.4±0.1 mg/kg	
Clinical Dose	Single dose administered to patients	0.4 mg/kg	
In Vitro Killing	iCasp9-transduced T-cells	>90% elimination with 10 nM AP1903	

## Experimental Protocols

### In Vitro Evaluation of AP1903-Mediated Apoptosis

This protocol describes a general method for assessing the efficacy of AP1903 in inducing apoptosis in a cell line genetically modified to express the iCasp9 suicide switch.

#### 1. Cell Preparation:

- Culture iCasp9-expressing cells and non-transduced control cells in appropriate media and conditions.
- Plate cells in a 24-well plate at a density that allows for logarithmic growth during the experiment.

## 2. AP1903 Preparation and Treatment:

- Prepare a stock solution of AP1903 (e.g., 3.5 mM in a suitable solvent like DMSO).
- On the day of the experiment, dilute the AP1903 stock solution in cell culture medium to the desired final concentrations (e.g., a serial dilution to test a range from 0.1 nM to 100 nM). A common final concentration for effective killing is 10 nM.
- Add the AP1903-containing medium to the designated wells. For control wells, add medium with the vehicle (e.g., DMSO) at the same final concentration.

## 3. Incubation:

- Incubate the cells at 37°C in a 5% CO<sub>2</sub> incubator for a predetermined time, typically 24 to 48 hours.

## 4. Apoptosis Analysis:

- Harvest the cells from the wells.
- Assess cell viability and apoptosis using a method such as Annexin V and 7-AAD staining followed by flow cytometry.
- The percentage of killing can be calculated using the formula: % Killing = (1 - (Viability with AP1903 / Viability without AP1903)) x 100.

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```

```
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treatment; treatment -> incubation; incubation -> harvest; harvest ->
analysis; analysis -> end; }
```

Workflow for in vitro AP1903 cytotoxicity assay.

## In Vivo Administration of AP1903

This protocol provides a general guideline for the in vivo administration of AP1903 in animal models or clinical settings to eliminate iCasp9-expressing cells.

### 1. Subject Preparation:

- The subject (e.g., a mouse model with engrafted iCasp9-expressing cells or a human patient) should be monitored for baseline physiological parameters.

### 2. AP1903 Formulation and Dosing:

- AP1903 is formulated for intravenous infusion.
- The dosage is determined based on preclinical studies or clinical trial protocols. A common dose used in human studies is 0.4 mg/kg. In some animal models, doses can be escalated.

### 3. Administration:

- Administer AP1903 via intravenous infusion over a specified period, for example, two hours.

### 4. Monitoring and Analysis:

- Monitor the subject for any immediate adverse reactions during and after the infusion.
- Collect blood samples at various time points (e.g., 30 minutes, 2 hours, 24 hours post-infusion) to assess the number of circulating iCasp9-expressing cells by flow cytometry or qPCR for the transgene.
- Pharmacokinetic analysis can be performed on plasma samples to determine the concentration and clearance of AP1903.

## Safety and Pharmacokinetics

Clinical studies in healthy volunteers have shown that AP1903 is safe and well-tolerated at doses up to 1.0 mg/kg. No significant drug-related adverse events were observed, with the

potential exception of facial flushing at the highest dose. The pharmacokinetics of AP1903 are dose-proportional. Following intravenous infusion, plasma concentrations show a rapid distribution phase, with levels decreasing to approximately 1% of the maximum concentration by 10 hours post-dose. This rapid clearance is advantageous for a safety switch, as it minimizes the duration of action and potential for off-target effects.

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## References

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- [2. iCaspase 9 Suicide Gene System - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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